4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid
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Overview
Description
4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid is an organic compound with the molecular formula C6H6O4 It is a derivative of furan, a heterocyclic organic compound, and features a carboxylic acid group, a methyl group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-methyl-2-oxo-2,5-dihydrofuran-3-yl with suitable reagents can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Methyl-5-oxo-2-pentyl-2,5-dihydro-3-furancarboxylic acid
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-2R3S-rel
Comparison: Compared to similar compounds, 4-Methyl-5-oxo-2,5-dihydrofuran-3-carboxylic acid is unique due to its specific functional groups and structural configuration.
Properties
CAS No. |
133331-12-1 |
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Molecular Formula |
C6H6O4 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
4-methyl-5-oxo-2H-furan-3-carboxylic acid |
InChI |
InChI=1S/C6H6O4/c1-3-4(5(7)8)2-10-6(3)9/h2H2,1H3,(H,7,8) |
InChI Key |
RJGPRLADVXLPFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(COC1=O)C(=O)O |
Origin of Product |
United States |
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